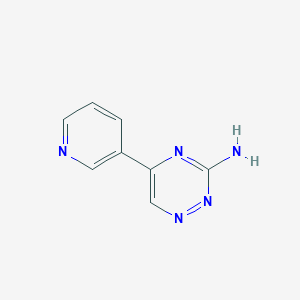
5-(pyridin-3-yl)-1,2,4-triazin-3-amine
説明
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine, also known as “5-PTA”, is an organic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and a ligand. This compound is also used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals.
科学的研究の応用
5-PTA has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as heterocyclic compounds. It can also be used as a catalyst in the synthesis of pharmaceuticals. Additionally, 5-PTA is used as a ligand in the synthesis of metal complexes. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
作用機序
The mechanism of action of 5-PTA is not fully understood. However, it is believed that 5-PTA acts as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PTA have not been studied in detail. However, it is known that 5-PTA can act as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
実験室実験の利点と制限
The use of 5-PTA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a versatile compound that can be used in a variety of ways. However, there are also some limitations. For example, 5-PTA is a reactive compound, and it can react with other compounds in the lab, which can lead to unwanted side reactions. Additionally, 5-PTA is a toxic compound, and it should only be used in a well-ventilated area.
将来の方向性
The potential future directions for 5-PTA are numerous. One potential direction is the development of new methods for the synthesis of 5-PTA. Additionally, the mechanism of action of 5-PTA and its biochemical and physiological effects could be studied in greater detail. Additionally, 5-PTA could be used in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, 5-PTA could be used in the development of new catalysts and ligands.
特性
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

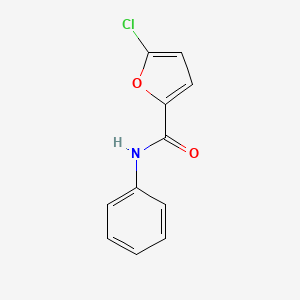
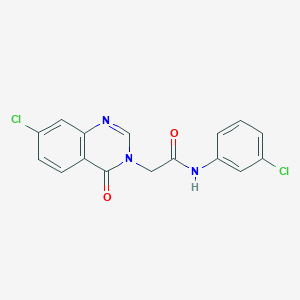
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
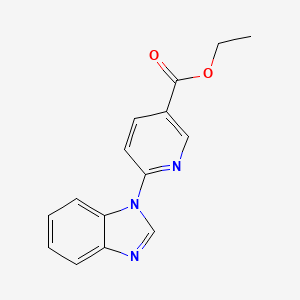
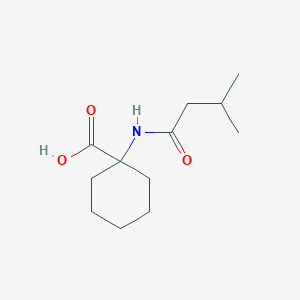
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)